![molecular formula C24H18F6N2O2 B4536160 2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4536160.png)
2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE
Overview
Description
2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an indole derivative under basic conditions to form the trifluoroacetylated indole intermediate. This intermediate is then subjected to further functionalization, such as alkylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl or alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity[][6].
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The indole moieties may engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity and leading to the desired biological effects[7][7].
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another trifluoromethyl-containing compound with similar reactivity but different applications.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Shares the trifluoromethyl group but has distinct chemical properties and uses.
Uniqueness
2,2,2-TRIFLUORO-1-(1-{4-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]BUTYL}-1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its combination of trifluoromethyl and indole groups, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-[4-[3-(2,2,2-trifluoroacetyl)indol-1-yl]butyl]indol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N2O2/c25-23(26,27)21(33)17-13-31(19-9-3-1-7-15(17)19)11-5-6-12-32-14-18(22(34)24(28,29)30)16-8-2-4-10-20(16)32/h1-4,7-10,13-14H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSBUVDPSQWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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